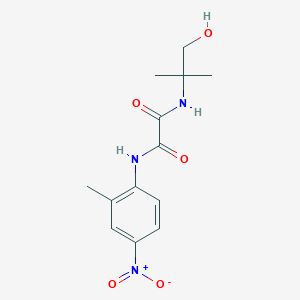

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes both hydroxy and nitrophenyl groups, making it a versatile candidate for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxy-2-methylpropan-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have indicated that compounds with oxalamide linkages can exhibit cytotoxic effects against various cancer cell lines. For instance, research involving N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide has shown promising results in inhibiting the proliferation of breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes associated with metabolic pathways, potentially offering therapeutic benefits for diseases characterized by dysregulated metabolism. For example, it has been investigated for its ability to inhibit proteases involved in cancer progression.

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its effectiveness in disrupting bacterial cell wall synthesis makes it a candidate for developing new antibiotics.

Material Science Applications

-

Polymer Chemistry :

- The oxalamide structure can be utilized in synthesizing new polymeric materials with enhanced thermal stability and mechanical properties. Research has focused on incorporating this compound into polyamide matrices to improve their performance in high-temperature applications.

-

Coatings and Adhesives :

- Due to its chemical stability and adhesion properties, this compound is being explored as a component in advanced coatings and adhesives that require durability and resistance to environmental degradation.

Agricultural Research Applications

- Pesticide Development :

- The compound's potential as a pesticide is under investigation, particularly for its ability to disrupt specific metabolic pathways in pests. Its selective action could lead to the development of environmentally friendly pest control agents.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's mechanism of inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of this compound against multiple bacterial strains revealed promising results, indicating its potential application in developing new antimicrobial agents for clinical use.

Mecanismo De Acción

The mechanism of action of N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrophenyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.

N-(4-methylphenyl)oxalamide: Similar structure but lacks the nitro group, leading to different chemical reactivity and applications.

Uniqueness

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions.

Actividad Biológica

N1-(1-hydroxy-2-methylpropan-2-yl)-N2-(2-methyl-4-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxalamide structure, which is known for its diverse biological activities. The presence of a nitrophenyl group is significant as it often contributes to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O3 |

| Molecular Weight | 248.28 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro. In a study involving lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, it was found to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators. Further studies are required to elucidate the specific pathways involved.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : The compound inhibits NF-kB signaling pathways, which are critical for the expression of various pro-inflammatory cytokines.

- Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.

- Cell Cycle Regulation : It may affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to reduced proliferation in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Inflammation : A study published in 2021 demonstrated that treatment with this compound reduced LPS-induced inflammation in RAW 264.7 cells by decreasing NO and PGE2 levels significantly .

- Antioxidant Study : Research highlighted its ability to protect against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cancer Cell Line Study : Investigations into its effects on various cancer cell lines revealed that it could induce apoptosis through caspase activation, highlighting its potential as an anticancer agent .

Propiedades

IUPAC Name |

N'-(1-hydroxy-2-methylpropan-2-yl)-N-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c1-8-6-9(16(20)21)4-5-10(8)14-11(18)12(19)15-13(2,3)7-17/h4-6,17H,7H2,1-3H3,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMFYDNTBRYYBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.